molecular formula C25H23NO4 B6052861 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE

Cat. No.: B6052861
M. Wt: 401.5 g/mol
InChI Key: FYWRSKPCICXUMF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-25(26-14-18-6-11-23-24(12-18)30-16-29-23)20-7-4-17(5-8-20)15-28-22-10-9-19-2-1-3-21(19)13-22/h4-13H,1-3,14-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRSKPCICXUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate can then be reacted with aryloxymethyloxiranes to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and indene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole and indene moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE is unique due to the combination of benzodioxole and indene moieties, which confer distinct chemical and biological properties

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